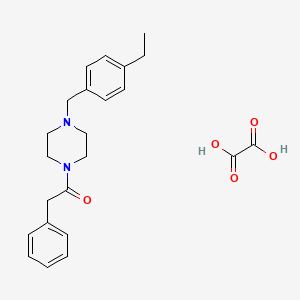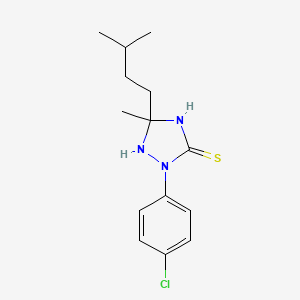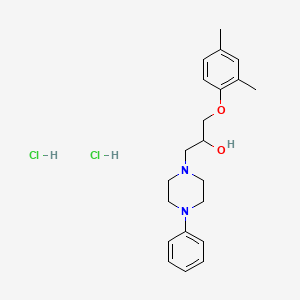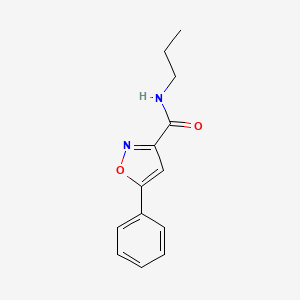![molecular formula C18H22O3 B5220523 1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)
1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist that is commonly used in scientific research. It was first synthesized in the 1980s and has since been widely studied for its biochemical and physiological effects.
作用机制
1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene 118,551 works by binding to the β2-adrenergic receptor and preventing the activation of the receptor by its natural ligands, such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways that are normally activated by the receptor.
Biochemical and Physiological Effects
1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of adenylate cyclase, an enzyme that is involved in the production of cyclic AMP. It has also been shown to inhibit the release of histamine from mast cells.
In vivo studies have demonstrated that 1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene 118,551 can inhibit the relaxation of bronchial smooth muscle, which is normally induced by β2-adrenergic receptor activation. It has also been shown to inhibit the increase in heart rate and cardiac output that is normally induced by β2-adrenergic receptor activation.
实验室实验的优点和局限性
1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene 118,551 has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective β2-adrenergic receptor antagonist, making it a valuable tool for studying the β2-adrenergic receptor. Another advantage is that it has a long half-life, allowing for prolonged inhibition of the receptor.
One limitation is that it can have off-target effects on other receptors, such as the α1-adrenergic receptor. Another limitation is that it can have species-specific effects, meaning that its effects may differ between different animal species.
未来方向
There are a number of future directions for research on 1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene 118,551. One direction is to investigate its potential therapeutic uses, such as in the treatment of asthma or other respiratory diseases. Another direction is to investigate its effects on other systems, such as the immune system or the central nervous system. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
合成方法
The synthesis of 1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene 118,551 involves several steps, starting with the reaction of 3-methoxybenzaldehyde with ethyl 4-bromobenzoate to form 3-methoxy-4-ethylbenzaldehyde. This compound is then reacted with propylene oxide to form 1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene. The final product is obtained through purification and recrystallization.
科学研究应用
1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene 118,551 is commonly used in scientific research to study the β2-adrenergic receptor. It is used as a tool to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It has been shown to be a highly selective β2-adrenergic receptor antagonist, making it a valuable tool in research.
属性
IUPAC Name |
1-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-15-8-10-16(11-9-15)20-12-5-13-21-18-7-4-6-17(14-18)19-2/h4,6-11,14H,3,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUKLFJBTZFSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5220441.png)





![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5220468.png)

![methyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5220477.png)
![dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220484.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5220537.png)